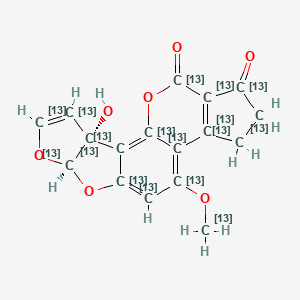
ATX inhibitor 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX inhibitor 11 is a potent inhibitor of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This compound has shown significant potential in alleviating fibrosis and reducing the deposition of fibrotic biomarkers in various models .
Métodos De Preparación
The synthesis of ATX inhibitor 11 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
ATX inhibitor 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
ATX inhibitor 11 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and cytokine production. In medicine, this compound has shown promise in the treatment of fibrosis, cancer, and cardiovascular diseases. In industry, it is used in the development of new therapeutic agents targeting autotaxin .
Mecanismo De Acción
ATX inhibitor 11 exerts its effects by inhibiting the activity of autotaxin, thereby reducing the production of lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to a decrease in cell proliferation, migration, and cytokine production. The molecular targets of this compound include the catalytic site of autotaxin and its associated binding sites .
Comparación Con Compuestos Similares
ATX inhibitor 11 is unique in its ability to effectively inhibit autotaxin with high potency. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown promise in clinical trials. this compound stands out due to its specific binding properties and its effectiveness in reducing fibrosis and other pathological conditions .
Propiedades
Fórmula molecular |
C32H35N5O6 |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl N-[2-ethyl-6-[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C32H35N5O6/c1-3-26-30(34-32(40)41-19-22-4-9-27-28(17-22)43-20-42-27)37-18-25(16-21(2)29(37)33-26)23-5-7-24(8-6-23)31(39)36-12-10-35(11-13-36)14-15-38/h4-9,16-18,38H,3,10-15,19-20H2,1-2H3,(H,34,40) |
Clave InChI |
YZLLVSFJKIDZFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCO)NC(=O)OCC5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


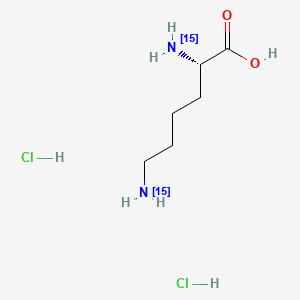
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

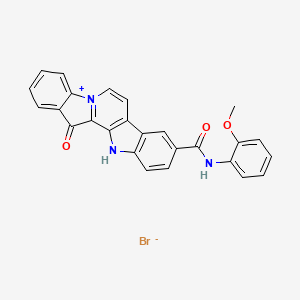

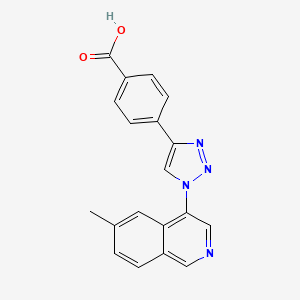
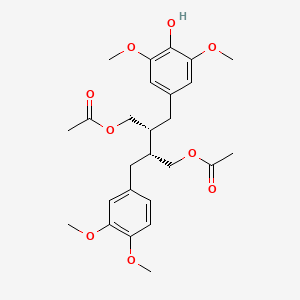
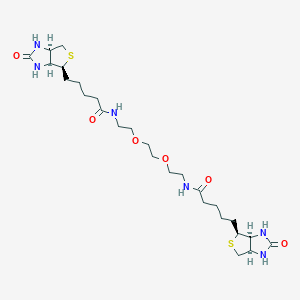
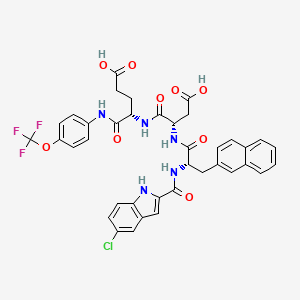

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

